molecular formula C9H9BN4O2 B6246039 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2287195-40-6

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol

Katalognummer: B6246039
CAS-Nummer: 2287195-40-6
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: QFLVELBCMXSVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring attached to a benzoxaborole moiety, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment to Benzoxaborole: The tetrazole ring is then linked to the benzoxaborole core through a methyl bridge. This step often involves the use of a suitable base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deoxygenated product.

Wissenschaftliche Forschungsanwendungen

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for binding studies.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol

Uniqueness

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Eigenschaften

CAS-Nummer

2287195-40-6

Molekularformel

C9H9BN4O2

Molekulargewicht

216.01 g/mol

IUPAC-Name

5-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methyl]-2H-tetrazole

InChI

InChI=1S/C9H9BN4O2/c15-10-8-3-6(1-2-7(8)5-16-10)4-9-11-13-14-12-9/h1-3,15H,4-5H2,(H,11,12,13,14)

InChI-Schlüssel

QFLVELBCMXSVKP-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=CC(=C2)CC3=NNN=N3)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.